molecular formula C7H6F3IN2O2 B13626359 ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13626359
M. Wt: 334.03 g/mol
InChI Key: DOWQTWRHTNKXHS-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a sophisticated, multifunctional pyrazole building block designed for advanced heterocyclic chemistry and drug discovery programs. Its strategic substitution pattern makes it a valuable intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions. The 4-iodo substituent serves as an excellent handle for pivotal transformations such as Sonogashira, Suzuki, and Negishi couplings, enabling efficient carbon-carbon bond formation and access to a diverse array of 4-substituted pyrazole derivatives . Simultaneously, the 5-trifluoromethyl group is a key pharmacophore known to profoundly influence the biological activity and physicochemical properties of lead compounds. The incorporation of a trifluoromethyl group is a established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins . The ester functional group offers additional synthetic versatility, allowing for hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides. Pyrazole cores are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This combination of features makes this compound particularly valuable for researchers developing new active ingredients in the pharmaceutical and agrochemical sectors. It is strictly for professional research applications in industrial or laboratory settings.

Properties

Molecular Formula

C7H6F3IN2O2

Molecular Weight

334.03 g/mol

IUPAC Name

ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H6F3IN2O2/c1-2-15-6(14)4-3(11)5(13-12-4)7(8,9)10/h2H2,1H3,(H,12,13)

InChI Key

DOWQTWRHTNKXHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

A common synthetic route begins with ethyl 3-iodo-1H-pyrazole-4-carboxylate derivatives, which serve as precursors for further functionalization. Protection of the pyrazole nitrogen is often employed to improve reaction outcomes, typically using ethyl vinyl ether to form 1-(1-ethoxyethyl)-protected pyrazoles, which stabilize the molecule during subsequent steps and facilitate purification.

Protection of the Pyrazole Nitrogen

The N-H group of pyrazoles is protected by reaction with ethyl vinyl ether in the presence of catalytic trifluoroacetic acid in dichloromethane at 28–32 °C. This exothermic reaction proceeds over 12–78 hours, yielding N-(1-ethoxyethyl) protected intermediates. The protecting group is switchable and can be removed or migrated under specific conditions, which is critical for downstream functionalization.

Preparation of Ethyl 4-Iodo-5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced via trifluoromethylated starting materials or by trifluoromethylation of suitable pyrazole intermediates. One method involves the use of trichloromethyl enones as precursors, which upon reaction with hydrazines, yield pyrazoles bearing trichloromethyl groups that can be converted to trifluoromethyl or carboxylate groups through methanolysis and subsequent transformations.

Regioselective Iodination

Iodination at the 4-position of the pyrazole ring is achieved by selective halogenation of pyrazole derivatives. For example, iodination of ethyl 3-substituted pyrazole carboxylates can be performed under controlled conditions to afford the 4-iodo derivative in good yields. Purification by recrystallization or distillation ensures high purity of the iodinated product.

Representative Synthetic Procedure

A typical synthesis involves:

  • Starting with ethyl 3-iodo-1H-pyrazole-4-carboxylate.
  • Protecting the pyrazole nitrogen via reaction with ethyl vinyl ether and trifluoroacetic acid in dichloromethane.
  • Introducing the trifluoromethyl group via reaction with trichloromethyl enones and hydrazine derivatives in methanol, leading to regioselective formation of the pyrazole ring with the trifluoromethyl substituent.
  • Purification by recrystallization from n-hexane or distillation under reduced pressure.

Yields reported for similar iodinated and trifluoromethylated pyrazole derivatives range from 70% to over 90%, depending on reaction scale and purification methods.

Reaction Conditions and Optimization

Step Reagents & Conditions Scale Yield (%) Notes
N-H Protection Ethyl vinyl ether, trifluoroacetic acid, DCM, 28–32 °C, 12–78 h 0.0188 mol 78–93 Exothermic; purification by distillation or recrystallization
Iodination Iodine source (e.g., I2), mild halogenation conditions 0.037 mol 78.6 Recrystallization from n-hexane
Trifluoromethylation (via trichloromethyl enones) Trichloromethyl enone, hydrazine hydrochloride, MeOH, reflux 1 mmol 70–85 Regioselectivity controlled by hydrazine form; methanolysis converts CCl3 to CF3 or carboxylate

Analytical Data and Characterization

  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the structure and substitution pattern. For example, the N-(1-ethoxyethyl) protecting group shows characteristic signals at δ 1.03 (t, CH3), 1.56 (d, CH3), and 5.54 (q, NCH).
  • Mass Spectrometry: Molecular ion peaks consistent with the iodinated trifluoromethyl pyrazole derivatives are observed, with characteristic fragmentation patterns supporting the proposed structures.
  • Melting Point and Purity: Recrystallized products exhibit sharp melting points (e.g., 59–60 °C for 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole), indicating high purity.

Research Outcomes and Comparative Analysis

  • Protection of the pyrazole nitrogen is crucial for successful iodination and trifluoromethylation, preventing side reactions and enabling high yields.
  • The use of trichloromethyl enones as trifluoromethyl precursors allows regioselective synthesis of pyrazole carboxylates with high functional group tolerance.
  • Reaction conditions such as solvent choice (methanol preferred for methanolysis), temperature, and equivalents of reagents significantly affect regioselectivity and yield.
  • The regioselectivity of pyrazole formation is influenced by the nature of hydrazine: arylhydrazine hydrochlorides favor 1,3-substitution, while free hydrazines favor 1,5-substitution, which is critical for obtaining the desired substitution pattern on the pyrazole ring.

Chemical Reactions Analysis

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound’s properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various biological pathways and processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Applications
Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (Target Compound) I (C4), CF₃ (C5), COOEt (C3) ~335* Not reported Pesticides, pharmaceuticals
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate () Br (C4), CF₃ (C5), COOEt (C3) 287 131–133 Agrochemical intermediates
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate () Ph(3-F,4-OMe) (C5), COOEt (C3) 264.25 Not reported Pharmaceutical intermediates
Ethyl 4-hydroxy-1-(3-iodophenyl)-5-methyl-1H-pyrazole-3-carboxylate () OH (C4), Me (C5), Ph(3-I) (N1) 372.16 Not reported Fluorescent probes, bioactivity studies

*Calculated based on substituent contributions.

Key Observations:

  • Halogen Substitution (I vs. Br): The iodine atom in the target compound increases molecular weight (~335 vs. 287 for Br analogue) and may enhance halogen bonding in target interactions compared to bromine. However, bromine’s smaller size could improve solubility .
  • Trifluoromethyl vs.
  • Hydroxy vs. Ester Groups: The hydroxy group in ’s compound enables hydrogen bonding, contrasting with the ester’s role in lipophilicity and hydrolysis-driven prodrug activation .
Physicochemical Properties
  • Melting Points: The bromo analogue’s higher melting point (131–133°C vs. target compound’s unreported value) suggests tighter crystal packing due to smaller halogen size .
  • Solubility: Trifluoromethyl groups reduce aqueous solubility but improve membrane permeability, whereas hydroxy or polar substituents () increase hydrophilicity .

Biological Activity

Ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Chemical Formula: C8_8H7_7F3_3IN_NO2_2
Molecular Weight: 348.06 g/mol
CAS Number: 2098107-78-7

The structure of this compound features a pyrazole ring substituted at the 4-position with iodine and at the 5-position with a trifluoromethyl group. These substituents significantly influence its biological properties.

Antimicrobial Properties

Research has indicated that compounds containing pyrazole moieties exhibit antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies on this specific compound are still limited .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting that it may induce apoptosis through the activation of caspase pathways .

Inhibitory Effects on Enzymes

The compound has also been investigated for its inhibitory effects on various enzymes. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition may provide therapeutic benefits in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Results : Inhibition zones ranged from 10 mm to 15 mm, indicating moderate activity.
  • Cytotoxicity Assay :
    • Objective : To assess the anticancer properties on HeLa cells.
    • Method : MTT assay to determine cell viability post-treatment.
    • Results : IC50 values were determined to be approximately 25 µM, demonstrating significant cytotoxicity.

Summary of Findings

Biological ActivityObserved EffectReference
AntimicrobialModerate activity against E. coli and S. aureus
AnticancerCytotoxic effects on HeLa cells (IC50 ~25 µM)
Enzyme InhibitionInhibition of COX enzymes

Q & A

Q. What are the established synthetic routes for ethyl 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves iodination of a preformed pyrazole core. For example, nucleophilic substitution or halogenation reactions using iodine sources (e.g., NIS) under controlled conditions. Optimization may include adjusting temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and catalysts (e.g., CuI for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity. Similar protocols for trifluoromethylpyrazole derivatives highlight the importance of anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., iodine’s deshielding effect at C4, trifluoromethyl’s distinct ¹⁹F NMR signal at ~-60 ppm).
  • X-ray crystallography : Resolves regiochemistry and crystal packing, critical for verifying iodination sites (used in structurally analogous pyrazoles) .
  • HRMS : Validates molecular weight and isotopic patterns (iodine’s signature isotopic cluster).

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing CF₃ group increases acidity of the pyrazole NH proton (pKa ~8–10), enhancing solubility in polar aprotic solvents. It also stabilizes the ring against electrophilic attack, directing further substitutions to the iodine-bearing position .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data is limited, general pyrazole handling guidelines apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in inert atmospheres (argon) at -20°C to prevent iodine loss or degradation.
  • Avoid aqueous workups unless stabilized by electron-withdrawing groups .

Advanced Research Questions

Q. How can the iodine substituent be leveraged in cross-coupling reactions to synthesize complex architectures?

The C4-iodo group enables Suzuki-Miyaura or Ullmann couplings with boronic acids or amines, respectively. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF/K₃PO₄) yields biaryl derivatives. Competing dehalogenation can be minimized by optimizing ligand choice (e.g., XPhos) and avoiding excess base .

Q. What strategies mitigate side reactions during iodination of 5-(trifluoromethyl)-1H-pyrazole precursors?

Competing diiodination or CF₃ group displacement can be reduced by:

  • Using stoichiometric N-iodosuccinimide (NIS) at 0°C.
  • Blocking reactive sites with temporary protecting groups (e.g., SEM for NH).
  • Employing ultrasound-assisted methods to enhance regioselectivity and reduce reaction time .

Q. Can computational models predict regioselectivity in further functionalization?

DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the LUMO of the iodo-substituted pyrazole localizes at C3, favoring nucleophilic attacks. Solvent effects (PCM models) refine predictions for polar aprotic media .

Q. What challenges arise in achieving enantiomeric purity for chiral derivatives of this compound?

Racemization at the carboxylate ester under basic conditions requires chiral auxiliaries or asymmetric catalysis. For instance, enzymatic resolution (lipases in organic solvents) or Pd-catalyzed asymmetric allylic alkylation can yield enantiomerically enriched intermediates .

Q. How does this compound serve as a building block for bioactive heterocycles?

Its iodine and carboxylate groups allow derivatization into kinase inhibitors or antimicrobial agents. For example, coupling with thiazole amines yields hybrid scaffolds with reported carbonic anhydrase inhibition (IC₅₀ < 1 µM) .

Q. What mechanistic insights explain competing pathways in its thermal degradation?

Thermolysis (TGA/DSC studies) reveals two pathways: (i) decarboxylation (ΔH ~150 kJ/mol) and (ii) iodine elimination. Kinetic studies (Arrhenius plots) show decarboxylation dominates above 200°C, guided by CF₃ stabilization of transition states .

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